molecular formula C18H22N4O B3137387 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 439094-92-5

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Cat. No.: B3137387
CAS No.: 439094-92-5
M. Wt: 310.4 g/mol
InChI Key: GMDOCSOSEKSTBI-UHFFFAOYSA-N
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Description

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis and certain types of cancer. Its unique structure, which includes a piperazine ring and a pyridine moiety, contributes to its biological activity.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity . These compounds likely interact with specific proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and thus preventing the bacteria from proliferating.

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound could potentially inhibit the growth of Mycobacterium tuberculosis at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine derivative, which is then reacted with a piperazine derivative to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The final step usually involves the coupling of the intermediate with a benzoyl chloride derivative under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: NaOCH3, KOtBu

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has shown potential as an anti-tubercular agent and is being investigated for its efficacy in treating certain types of cancer.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Properties

IUPAC Name

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14-5-3-4-6-16(14)18(23)20-15-7-8-17(19-13-15)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDOCSOSEKSTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186818
Record name 2-Methyl-N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439094-92-5
Record name 2-Methyl-N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439094-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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